![molecular formula C10H12F3N B2616092 Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine CAS No. 574731-05-8](/img/structure/B2616092.png)
Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine
Übersicht
Beschreibung
Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine is a secondary amine featuring a trifluoromethyl-substituted phenyl group and a methylaminoethyl side chain. For instance, the synthesis of related trifluoromethylphenyl amines often involves condensation reactions between substituted benzaldehydes and amines, followed by purification via crystallization or chromatography .
Biologische Aktivität
Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine, also known as N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine, is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C11H14F3N
- Molecular Weight : 219.23 g/mol
- CAS Number : 24888886
- SMILES Notation : CN(C(C1=CC=C(C=C1)C(F)(F)F)C)C
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its role as an inhibitor of specific enzymes and its potential therapeutic applications.
Enzyme Inhibition
Studies have shown that compounds containing the trifluoromethyl group exhibit significant inhibitory effects on certain enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives of related compounds have demonstrated IC50 values ranging from 27.04 µM to 106.75 µM against AChE, indicating moderate inhibition potential .
Pharmacological Mechanisms
The mechanism through which this compound exerts its biological effects is linked to its structural features. The trifluoromethyl group enhances lipophilicity and influences binding affinity to target proteins:
- AChE Inhibition : The presence of the trifluoromethyl group at the para position has been associated with increased inhibitory activity against AChE, which is crucial for neurotransmission regulation .
- Matrix Metalloproteinase (MMP) Inhibition : Research indicates that compounds similar to this compound show activity against MMP-1, with some exhibiting up to 60 times higher potency than structurally related compounds .
Study 1: Antimicrobial Activity
A series of derivatives were synthesized and evaluated for antimicrobial properties. The results indicated that certain derivatives exhibited promising activity against various bacterial strains, with a focus on their structural modifications leading to enhanced efficacy .
Study 2: Cytotoxicity in Cancer Cells
In vitro studies evaluated the cytotoxic effects of related compounds on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values were determined using the MTT assay, revealing significant cytotoxicity correlated with specific structural features of the compounds tested .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT-116 | 30 |
Compound B | MCF-7 | 45 |
This compound | HCT-116 | 35 |
Wissenschaftliche Forschungsanwendungen
Biological Applications
1. Enzyme Inhibition
Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The trifluoromethyl group enhances the compound's lipophilicity, thereby increasing its binding affinity to these target proteins. Studies indicate that derivatives of this compound exhibit IC50 values ranging from 27.04 µM to 106.75 µM against AChE, suggesting moderate inhibition potential.
2. Antimicrobial Activity
Research has demonstrated that certain derivatives of this compound possess significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with structural modifications leading to enhanced efficacy. For example, specific derivatives were found to be effective against resistant strains of bacteria.
3. Cytotoxicity in Cancer Research
The compound has also been evaluated for its cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values obtained from these studies:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT-116 | 30 |
Compound B | MCF-7 | 45 |
This compound | HCT-116 | 35 |
These findings indicate that the compound exhibits significant cytotoxicity correlated with its structural features.
Pharmacological Mechanisms
The pharmacological mechanisms underlying the actions of this compound are primarily linked to its structural characteristics:
- AChE Inhibition : The presence of the trifluoromethyl group enhances inhibitory activity against AChE, which is crucial for neurotransmission regulation.
- Matrix Metalloproteinase Inhibition : Similar compounds have shown activity against matrix metalloproteinases (MMPs), with some exhibiting up to 60 times higher potency than structurally related compounds.
Case Studies
Several case studies highlight the applications of this compound:
- Study on Antimicrobial Properties : Investigations into the antimicrobial efficacy of this compound revealed that specific derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.
- Cancer Research : In vitro studies assessing the cytotoxic effects on cancer cell lines demonstrated that modifications in chemical structure could significantly influence potency, providing insights into designing more effective anticancer agents.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine?
Answer: The synthesis typically involves reductive amination of 4-(trifluoromethyl)acetophenone with methylamine. Key steps include:
- Reaction Optimization : Use sodium cyanoborohydride (NaBHCN) as a selective reducing agent in methanol/ethanol under acidic conditions (pH ~5–6) to favor imine intermediate formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
- Salt Formation : React the free base with HCl to form the hydrochloride salt for improved stability .
Example Reaction Conditions Table
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Reductive Amination | 4-(Trifluoromethyl)acetophenone, methylamine, NaBHCN, MeOH, rt, 24h | 65–75 | |
Salt Formation | HCl (gaseous), diethyl ether, 0°C | >90 |
Q. What analytical techniques are critical for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the trifluoromethyl group and ethylamine backbone. For example, the CF group shows a singlet at ~110–120 ppm in NMR .
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry and hydrogen-bonding patterns (e.g., Olex2 or WinGX for data processing) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]: 248.12 g/mol).
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and physicochemical properties?
Answer:
- Hydrophobic Interactions : The CF group enhances binding affinity to hydrophobic pockets in target proteins (e.g., receptors or enzymes) by ~20–30% compared to non-fluorinated analogs .
- Metabolic Stability : Fluorination reduces oxidative metabolism, increasing plasma half-life in in vitro assays (e.g., microsomal stability: t >120 mins) .
- Electron-Withdrawing Effects : Alters pK of the amine group (predicted pK ~8.5 vs. ~9.8 for non-fluorinated analogs), impacting solubility and membrane permeability .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
- Assay Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
- Structural Analysis : Compare crystallographic data (e.g., Protein Data Bank entries) to identify conformational changes in the target protein that may affect binding .
- Batch Reproducibility : Verify synthetic purity (>98% by HPLC) and salt form (free base vs. hydrochloride), which can alter solubility and activity .
Example Conflict Resolution Workflow
Reproduce Synthesis : Confirm identity via NMR and HRMS.
Standardize Assays : Use a common cell line (e.g., HEK293 for receptor studies) and control compounds.
Computational Modeling : Perform molecular dynamics simulations (e.g., GROMACS) to assess ligand-protein interactions under varying conditions .
Q. What strategies optimize the compound’s selectivity for neurological targets versus off-target effects?
Answer:
- SAR Studies : Modify the ethylamine side chain (e.g., branching or cyclization) to reduce affinity for adrenergic receptors .
- Fragment-Based Design : Use X-ray co-crystal structures to identify key hydrogen bonds (e.g., with Asp155 in 5-HT) and eliminate non-essential interactions .
- In Silico Screening : Apply Schrödinger’s Glide to predict off-target binding (e.g., dopamine D receptor) and prioritize analogs with >10-fold selectivity .
Vergleich Mit ähnlichen Verbindungen
A comparative analysis of Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine with structurally related compounds highlights key differences in substituents, synthetic approaches, and physicochemical properties.
Structural Analogues and Substituent Effects
The table below summarizes structural analogs and their distinguishing features:
Key Observations :
- Electron-Withdrawing Groups : The 4-trifluoromethyl group increases acidity of the adjacent amine and enhances resistance to metabolic degradation compared to methoxy or chloro substituents .
- Chirality : Compounds like (S)-1-(4-chlorophenyl)-N,N-dimethylethan-1-amine exhibit stereospecific biological activity, suggesting that enantiomeric purity is critical for applications in drug design .
- Branched Chains : Ethyl({1-[4-CF₃-phenyl]propan-2-yl})amine hydrochloride demonstrates how branching and salt formation improve crystallinity and handling .
Eigenschaften
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)phenyl]ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-7,14H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCYBPVJJPKIFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574731-05-8 | |
Record name | methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.